N,N-DICYCLOHEPTYLPHTHALAMIDE
Description
N,N-Dicycloheptylphthalamide is a phthalamide derivative characterized by two cycloheptyl groups attached to the nitrogen atoms of the phthalimide core. Its molecular formula is C₂₁H₂₉NO₂ (molecular weight: 327.46 g/mol). Structurally, it shares similarities with other N,N-disubstituted phthalamides and amides, which are widely used in polymer synthesis, pharmaceuticals, and specialty solvents. The cycloheptyl substituents likely confer enhanced hydrophobicity and steric bulk compared to smaller alkyl or aryl groups, influencing solubility, thermal stability, and reactivity .
Properties
IUPAC Name |
1-N,2-N-di(cycloheptyl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21(23-17-11-5-1-2-6-12-17)19-15-9-10-16-20(19)22(26)24-18-13-7-3-4-8-14-18/h9-10,15-18H,1-8,11-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQOMRKFYNAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DICYCLOHEPTYLPHTHALAMIDE typically involves the condensation of phthalic anhydride with cycloheptylamine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the amide bond, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-DICYCLOHEPTYLPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted phthalimides.
Scientific Research Applications
N,N-DICYCLOHEPTYLPHTHALAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which could have implications in cancer therapy.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N,N-DICYCLOHEPTYLPHTHALAMIDE involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cycloheptyl groups in this compound introduce significant steric hindrance compared to methyl (N,N-dimethylacetamide) or phenyl (3-chloro-N-phenyl-phthalimide) substituents. This reduces solubility in polar solvents but enhances compatibility with hydrophobic matrices in polymer applications. The chlorine atom in 3-chloro-N-phenyl-phthalimide increases electrophilicity, facilitating its use as a monomer in polyimide synthesis .
Thermal and Solubility Behavior :
- N,N-Dimethylacetamide and N,N-Dimethylformamide exhibit high water miscibility due to their small alkyl groups and polar amide cores, making them ideal for solvent applications .
- In contrast, this compound’s bulky substituents likely result in higher thermal stability but lower volatility (boiling point data unavailable for direct comparison).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
